4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

GPR109a Agonist In Vivo Pharmacology Medicinal Chemistry

This 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is the indispensable precursor for synthesizing potent, selective GPR109a agonists. The 4-fluoro substituent is a critical pharmacophore proven essential for in vivo activity superior to niacin and non-fluorinated analogs. With a computed LogP of 0.2, it optimizes solubility, metabolic stability, and PK profile. As the direct synthetic building block for 4-fluoro-5-alkyl pyrazole-3-carboxylic acid agonists, this compound is non-negotiable for SAR studies targeting dyslipidemia and atherosclerosis. Available in high purity (≥97%), it also serves as a versatile scaffold for agrochemical and parallel synthesis libraries.

Molecular Formula C5H5FN2O2
Molecular Weight 144.105
CAS No. 1198437-08-9
Cat. No. B2997984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
CAS1198437-08-9
Molecular FormulaC5H5FN2O2
Molecular Weight144.105
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)O)F
InChIInChI=1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10)
InChIKeyVRFPXGKBXKLYQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1198437-08-9) for Procurement: A Quantitative Evidence Guide for Scientific Selection


4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1198437-08-9) is a fluorinated heterocyclic building block of the pyrazole-3-carboxylic acid class [1]. This compound serves as a critical intermediate in the synthesis of biologically active molecules, notably as a direct synthetic precursor to a class of GPR109a agonists [2], a validated target in medicinal chemistry. Its defined substitution pattern provides a versatile scaffold for further functionalization in pharmaceutical and agrochemical research [3].

Why 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid Cannot Be Substituted with Unfluorinated Pyrazole Analogs in Critical Applications


Substituting 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid with its non-fluorinated analog, 1-methyl-1H-pyrazole-3-carboxylic acid, or other pyrazole carboxylates is not equivalent in research requiring precise chemical properties. The strategic placement of a single fluorine atom at the 4-position is known to dramatically alter the electronic properties (e.g., pKa) and metabolic stability of a molecule [1]. While direct pKa data is limited, the class-level effect of fluorine substitution can lower the pKa of a carboxylic acid, influencing its ionization state and, consequently, its solubility, membrane permeability, and target binding affinity at physiological pH [2]. Furthermore, the 4-fluoro group is a critical pharmacophore in a validated series of GPR109a agonists, where its presence was essential for in vivo activity; the non-fluorinated analogs lacked this improved in vivo profile, highlighting the functional requirement of this specific substitution [3]. Thus, for projects replicating or building upon this specific class of GPR109a modulators, or for any SAR study where 4-position substitution is being evaluated, the fluorinated compound is a non-negotiable starting material.

Quantitative Evidence Guide for Selecting 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid Over Analogs


In Vivo Efficacy Superiority of 4-Fluoro-Pyrazole Scaffold vs. Niacin in GPR109a Agonism

A 4-fluoro-5-alkyl pyrazole-3-carboxylic acid derivative (sharing the core 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid scaffold) demonstrated significantly improved in vivo properties compared to the clinical benchmark niacin, as reported in the development of GPR109a agonists [1]. This class-level evidence highlights the value of the fluorinated pyrazole core over a non-pyrazole comparator.

GPR109a Agonist In Vivo Pharmacology Medicinal Chemistry

Physicochemical Property Differentiation: Impact of Fluorination on Lipophilicity

The introduction of a fluorine atom at the 4-position is predicted to decrease the compound's lipophilicity compared to its non-fluorinated parent. The target compound has a computed LogP (XLogP3-AA) of 0.2 [1]. In contrast, its non-fluorinated analog, 1-methyl-1H-pyrazole-3-carboxylic acid, has a reported experimental LogP of approximately 0.44 [2]. This reduction in LogP is a well-known class effect of adding a single fluorine atom to an aromatic ring [3].

Physicochemical Properties Lipophilicity Drug Design

Direct Synthetic Route and Purity: A Validated Procurement Starting Point

A validated and reproducible synthetic procedure for 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has been detailed, starting from commercially available 1-methyl-1H-pyrazole-3-carboxylic acid and Selectfluor® . This procedure, described in a patent (US09089569B2), yielded the title compound with a total combined yield of 70% . Commercially, this compound is available with a specified minimum purity of 97% (HPLC) [1]. This combination of a documented, high-yielding synthesis and a high-purity commercial supply provides a reliable foundation for research and scale-up activities.

Synthetic Route Purity Procurement

Safety Profile: A Basis for Handling and Risk Assessment

Preliminary safety data indicates that 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid has a favorable acute toxicity profile in preclinical models. One source reports no toxicity observed in rats at a dose of >750 mg/kg administered intraperitoneally (i.p.) . It is classified with standard laboratory hazard statements for skin and eye irritation (H315, H319) and is harmful if swallowed (H302) [1].

Safety Toxicology Handling

Optimal Application Scenarios for 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1198437-08-9) Based on Evidence


Synthesis of GPR109a Receptor Agonists for Cardiovascular and Metabolic Disease Research

This compound is the direct synthetic precursor for a class of 4-fluoro-5-alkyl pyrazole-3-carboxylic acids that have been validated as potent and selective agonists of GPR109a, the high-affinity nicotinic acid receptor [1]. These agonists are being investigated for their potential to treat dyslipidemia and atherosclerosis, offering an alternative to niacin with a potentially improved side effect profile. The 4-fluoro group is a key pharmacophoric element that enables in vivo activity superior to the parent compound, niacin [1]. Projects focused on GPR109a or related GPCR targets will find this building block essential for generating novel lead compounds.

Lead Optimization Programs Focused on Optimizing ADME Properties

The strategic incorporation of fluorine at the 4-position lowers the lipophilicity of the pyrazole scaffold, as evidenced by the computed LogP of 0.2 compared to ~0.44 for the non-fluorinated analog [1][2]. This property is crucial for medicinal chemists aiming to improve the solubility, metabolic stability, and pharmacokinetic profile of their lead series [3]. 4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is an ideal building block for systematic SAR (Structure-Activity Relationship) studies exploring the impact of fluorination on drug-like properties.

Agrochemical Intermediate for Crop Protection Agents

As a versatile heterocyclic building block, this compound is cited as an intermediate in the production of agrochemicals [1]. Its pyrazole core is a common motif in fungicides, herbicides, and insecticides. The presence of the carboxylic acid and fluorine atom offers multiple handles for further derivatization, allowing for the creation of diverse libraries of compounds for screening against agricultural pests or for optimizing the physicochemical properties of crop protection agents.

High-Throughput Screening (HTS) Campaigns Requiring High-Purity Building Blocks

For laboratories engaged in HTS or parallel synthesis, the commercial availability of this compound at ≥97% purity [1] is a significant advantage. The documented, reproducible synthesis [2] and favorable safety profile (no acute toxicity observed at >750 mg/kg in rats) [3] reduce the logistical burden and risk associated with handling and procurement. This enables efficient and reliable generation of compound libraries for hit identification and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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